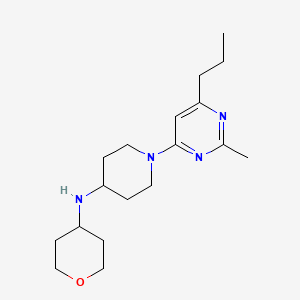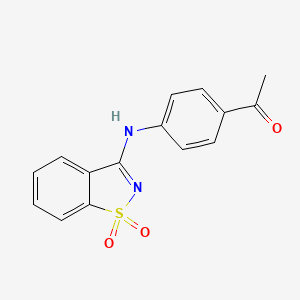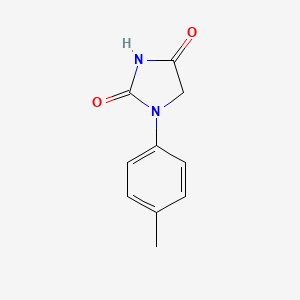
(E)-4-hydroxy-4-methyl-1-naphthalen-1-ylpent-1-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-hydroxy-4-methyl-1-naphthalen-1-ylpent-1-en-3-one is an organic compound characterized by its unique structure, which includes a naphthalene ring substituted with a hydroxy group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-hydroxy-4-methyl-1-naphthalen-1-ylpent-1-en-3-one typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene derivatives, which are functionalized to introduce the necessary substituents.
Reaction Conditions: The key steps involve aldol condensation reactions, where the naphthalene derivative reacts with appropriate aldehydes or ketones under basic conditions to form the desired enone structure.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the use of catalysts may be employed to enhance reaction rates.
Análisis De Reacciones Químicas
Types of Reactions: (E)-4-hydroxy-4-methyl-1-naphthalen-1-ylpent-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The enone moiety can be reduced to form the corresponding alcohol.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol.
Aplicaciones Científicas De Investigación
(E)-4-hydroxy-4-methyl-1-naphthalen-1-ylpent-1-en-3-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and receptor binding.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (E)-4-hydroxy-4-methyl-1-naphthalen-1-ylpent-1-en-3-one involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and enone groups play a crucial role in binding to these targets, influencing their activity and leading to various biological effects. The compound may modulate signaling pathways, enzyme activity, or receptor function, depending on its specific interactions.
Comparación Con Compuestos Similares
- 4-hydroxy-4-methyl-1-naphthalen-1-ylbutan-1-one
- 4-hydroxy-4-methyl-1-naphthalen-1-ylhex-1-en-3-one
Comparison: (E)-4-hydroxy-4-methyl-1-naphthalen-1-ylpent-1-en-3-one is unique due to its specific enone structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
(E)-4-hydroxy-4-methyl-1-naphthalen-1-ylpent-1-en-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-16(2,18)15(17)11-10-13-8-5-7-12-6-3-4-9-14(12)13/h3-11,18H,1-2H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTWRIGLGRQGBU-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)C=CC1=CC=CC2=CC=CC=C21)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)/C=C/C1=CC=CC2=CC=CC=C21)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-4-oxothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5625918.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5625926.png)



![N-ethyl-2-[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B5625959.png)
![2-(5-{[(cyclopropylmethyl)thio]methyl}-3-methyl-1H-1,2,4-triazol-1-yl)benzoic acid](/img/structure/B5625965.png)
![(2-{2-[1-(2,3-dihydro-1H-inden-5-ylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}ethyl)dimethylamine](/img/structure/B5625979.png)
![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-dimethylethanamine](/img/structure/B5625987.png)
![2-(3-ethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5626001.png)
acetic acid](/img/structure/B5626007.png)
![8-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-1-methyl-3-phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5626023.png)
![2,3,6-trimethyl-N-({1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclopropyl}methyl)-4-quinolinecarboxamide](/img/structure/B5626027.png)
![N-(2,3-dihydro-1H-inden-2-yl)-N-methyl-2-(3-oxo-2-azaspiro[4.4]non-2-yl)acetamide](/img/structure/B5626032.png)
